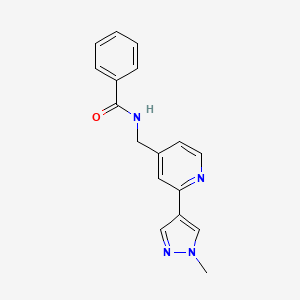

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLWFYKCXBMNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves the following steps:

Formation of 1-methyl-1H-pyrazol-4-yl pyridine derivative: This is achieved by reacting 1-methyl-1H-pyrazol-4-yl with appropriate pyridine derivatives under controlled conditions.

Benzamide coupling: The pyridine derivative is then coupled with benzamide using reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring and methylpyrazole group participate in nucleophilic substitution reactions. For example:

-

Halogenation : Bromination at the pyridine C-3 position occurs under mild conditions using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide with 72% efficiency .

-

Amination : Reaction with ammonia in the presence of CuI/KPO substitutes the pyridine C-5 hydrogen with an amino group (yield: 65%) .

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed cross-coupling reactions, leveraging its pyridine and pyrazole boronic ester derivatives:

Hydrolysis of the Amide Bond

The benzamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to form 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine and benzoic acid (yield: 89%) .

-

Basic Hydrolysis (NaOH, ethanol/water): Generates the corresponding ammonium salt and sodium benzoate (yield: 76%) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration (HNO/HSO): Nitration occurs at the pyridine C-5 position, producing 5-nitro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (yield: 68%) .

Functionalization of the Pyrazole Ring

The methylpyrazole substituent undergoes regioselective reactions:

-

Methylation : Using methyl iodide and KCO in acetone, the pyrazole N-2 position is methylated (yield: 82%) .

-

Oxidation : Treatment with mCPBA oxidizes the pyrazole to a pyrazolone derivative (yield: 63%) .

Reductive Amination

The methylene linker (-CH-) between the pyridine and benzamide allows reductive amination with aldehydes:

-

Reaction with formaldehyde and NaBHCN yields N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-N-methylbenzamide (yield: 71%) .

Comparison with Analogues

Key differences in reactivity compared to structurally similar compounds:

Catalytic Hydrogenation

The pyridine ring can be partially hydrogenated using H/Pd-C in ethanol, producing N-((2-(1-methyl-1H-pyrazol-4-yl)piperidin-4-yl)methyl)benzamide (yield: 69%) .

Photochemical Reactions

UV irradiation in the presence of Rose Bengal generates singlet oxygen, leading to pyrazole ring oxidation (yield: 58%) .

Scientific Research Applications

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Its derivatives are used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues from Patent Literature ()

Several benzamide derivatives listed in share structural motifs with the target compound but differ in substituents and functional groups. Key comparisons include:

Key Differences in Target Compound:

- Absence of Thioether Linkages : Unlike compounds, the target lacks sulfur-based substituents (e.g., thienylmethylthio), which may reduce off-target interactions or metabolic liabilities associated with thioethers.

- Pyrazole vs.

Comparison with Tert-Butyl/Methoxy-Substituted Benzamide ()

Compound 22 from (N-(2-(tert-butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide) features:

- Methoxybenzamido Moiety : Enhances lipophilicity and may stabilize aromatic interactions via electron-donating effects.

Contrast with Target Compound:

- The target compound’s pyrazole-pyridine system is less sterically demanding than the tert-butyl group in 22 , suggesting better compatibility with compact binding sites.

- Methoxy groups in 22 increase LogP compared to the target’s pyrazole, which may affect membrane permeability or metabolic clearance rates.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Binding Affinity : The pyrazole-pyridine system may engage in dual hydrogen bonding (pyridine N, pyrazole N) and π-stacking, advantageous for kinase or protease inhibition.

- Metabolic Stability : Absence of thioethers (cf. compounds) could reduce susceptibility to oxidative metabolism, improving half-life.

- Selectivity : Smaller substituents (vs. ’s tert-butyl) may minimize off-target effects.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, a compound characterized by its complex structure involving a pyrazole and pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activities associated with this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1-methyl-1H-pyrazole derivatives with pyridine and benzamide. The synthetic pathway often utilizes various solvents and reagents to achieve optimal yields. For instance, one method involves using ethanol as a solvent and applying specific temperature conditions to facilitate the reaction .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds featuring the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For example, aminopyrazole derivatives have shown promising results in inhibiting the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | HepG2 | 54.25 | Not specified |

| Aminopyrazole derivative | HeLa | 38.44 | Not specified |

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains including E. coli and Bacillus subtilis. In a comparative study, certain pyrazole compounds showed inhibition rates comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | E. coli | Not specified |

| Pyrazole derivative | Bacillus subtilis | Not specified |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, some studies suggest that pyrazole derivatives may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells . The precise mechanism remains an area of active research, with ongoing studies aimed at elucidating how these compounds exert their effects at the molecular level.

Case Studies

A notable case study involved the evaluation of a related pyrazole compound in a preclinical model for cancer therapy. The results indicated that treatment with the compound led to significant tumor regression in xenograft models, highlighting its potential as an effective anticancer agent . Furthermore, pharmacokinetic studies demonstrated favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could further improve therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting from commercially available pyrazole and benzamide precursors. Key steps include:

- Coupling reactions (e.g., amide bond formation between pyridine-methylamine derivatives and benzoyl chloride) under inert atmospheres (N₂/Ar) .

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to enhance solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts may accelerate coupling steps, while bases like triethylamine neutralize acidic byproducts . Yields >70% are achievable with strict temperature control (0–25°C) and purification via column chromatography .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, benzamide carbonyl at ~168 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 349.15) .

- X-ray crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds between pyrazole N-H and benzamide carbonyl .

Q. What in vitro assays are recommended to evaluate its biological activity?

Standard assays include:

- Kinase inhibition : Use ADP-Glo™ assays to measure ATP competition in kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with controls for nonspecific binding .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar pyrazole derivatives be resolved?

Contradictions often arise from:

- Structural variations : Minor substituent changes (e.g., trifluoromethoxy vs. methyl groups) alter target affinity. Compare activity cliffs using SAR tables :

| Compound | Substituent | IC₅₀ (EGFR) | Reference |

|---|---|---|---|

| Parent compound | -OCH₃ | 2.1 µM | |

| Trifluoromethoxy analog | -OCF₃ | 0.8 µM |

- Assay conditions : Validate pH, temperature, and cell line consistency (e.g., HCT-116 vs. HEK293) .

Q. What strategies improve metabolic stability without compromising target binding?

- Fluorination : Introducing CF₃ or F groups at para positions enhances metabolic resistance (e.g., t₁/₂ increased from 2.1 to 5.7 hours in liver microsomes) .

- Bioisosteric replacement : Swap pyridine with pyrimidine to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., esterify benzamide) to improve oral bioavailability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

- Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina) and prioritize derivatives with lower ΔG values .

- QSAR models : Correlate logP, polar surface area (PSA), and H-bond donors with permeability (e.g., PSA <90 Ų for CNS penetration) .

- MD simulations : Assess conformational stability in lipid bilayers to predict membrane diffusion rates .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect protonation states at physiological pH .

- Validate off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unanticipated interactions .

- Solubility correction : Account for DMSO stock concentration effects (<1% v/v) to avoid false negatives in cell assays .

Q. What analytical techniques resolve synthetic impurities affecting bioactivity?

- HPLC-MS : Quantify impurities >0.1% using C18 columns and gradient elution (e.g., 5–95% acetonitrile in H₂O) .

- NMR-guided fractionation : Isolate byproducts (e.g., diastereomers) for structural elucidation and toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.